molecular formula C20H18N2O6 B2745616 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 952970-18-2

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2745616
CAS RN: 952970-18-2
M. Wt: 382.372
InChI Key: HSFFYQKTKDNTNK-UHFFFAOYSA-N
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Description

The compound is an isoxazole derivative . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Molecular Structure Analysis

The molecular structure of the compound was determined using various spectroscopic techniques . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction . Hirshfeld surface analysis indicates that the most important contributions to the crystal packing are from H…H (35.7%), H…O/O…H (33.7%), and H…C/C…H (13%) interactions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C26H27N3O4 . It has a melting point of 210–212 °C . The IR (KBr, νmax, cm −1) is 2999.63–2821.63 (C-H), 1654.42 (C=O) .

Scientific Research Applications

Anticancer Potential

The compound’s structural features make it a promising candidate for cancer research. Its benzimidazole core and isoxazole ring contribute to its bioactivity. Researchers have explored its effects on cancer cell lines, studying its potential as an antiproliferative agent. Further investigations into its mechanism of action and in vivo efficacy are warranted .

Muscle Relaxation and Vasodilation

The compound’s synthesis involves a reductive cyclization process, which hints at its potential as a muscle relaxant. It may interact with calcium channels or other cellular targets, leading to vasodilation and muscle relaxation. Investigating its effects on smooth muscle cells could provide valuable insights .

Antiviral Activity

Benzimidazole derivatives often exhibit antiviral properties. Researchers have explored their effects against various viruses, including HIV, herpes simplex, and influenza. Given the compound’s unique structure, it’s worth investigating its antiviral potential and understanding its mode of action .

Antioxidant Properties

The electron-rich environment of benzimidazole derivatives often correlates with antioxidant activity. This compound’s structure suggests that it might scavenge free radicals and protect cells from oxidative stress. In vitro and in vivo studies could validate its antioxidant potential .

Antibacterial and Antifungal Effects

Benzimidazole derivatives have demonstrated antibacterial and antifungal activities. By inhibiting nucleic acid and protein synthesis, they disrupt microbial growth. Investigating this compound’s effects against specific bacterial and fungal strains could reveal its therapeutic potential .

Neuroprotective Applications

Considering its unique structure, the compound might interact with neural receptors or enzymes. Researchers could explore its neuroprotective effects, especially in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems warrants further investigation .

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-24-15-5-3-12(7-18(15)25-2)17-9-14(22-28-17)10-21-20(23)13-4-6-16-19(8-13)27-11-26-16/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFFYQKTKDNTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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